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Abstract
The dipeptide Leucyl-Tyrosine (Leu-Tyr), a metabolite resulting from the breakdown of larger

proteins, is emerging as a bioactive molecule with a diverse range of physiological functions.

This technical guide provides an in-depth exploration of the biological activities of Leu-Tyr,
focusing on its roles in antioxidant defense, regulation of blood pressure, modulation of the

central nervous system, and its influence on cellular metabolic signaling. We present a

compilation of quantitative data, detailed experimental methodologies for the assays discussed,

and visual representations of the key signaling pathways involved. This document is intended

to serve as a comprehensive resource for researchers and professionals in the fields of

biochemistry, pharmacology, and drug development who are investigating the therapeutic

potential of small peptides.

Introduction
Dipeptides, the smallest class of peptides, are not merely intermediates in protein metabolism

but are increasingly recognized for their specific biological activities. Leucyl-Tyrosine (Leu-Tyr)
and its isomer Tyrosyl-Leucine (Tyr-Leu) are dipeptides formed from the essential amino acid

L-leucine and the non-essential amino acid L-tyrosine.[1][2] Found in various protein

hydrolysates and naturally formed during digestion, these dipeptides are absorbed into

circulation and can exert effects on various physiological systems. Their bioactivity is of

significant interest for the development of functional foods, nutraceuticals, and novel
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therapeutic agents. This guide will systematically review the current scientific understanding of

Leu-Tyr's functions as a metabolite.

Antioxidant Properties
The presence of a tyrosine residue, with its phenolic hydroxyl group, confers significant

antioxidant properties to peptides. This hydroxyl group can donate a hydrogen atom to

scavenge free radicals, thus mitigating oxidative stress.

Quantitative Data on Antioxidant Activity
The antioxidant capacity of tyrosine-containing dipeptides has been evaluated using various

assays, including the Oxygen Radical Absorbance Capacity (ORAC) and Trolox Equivalent

Antioxidant Capacity (TEAC) assays. While specific values for Leu-Tyr are not always

individually reported, studies on a range of tyrosine-containing dipeptides provide a strong

indication of its potential.

Dipeptide/Amino
Acid

Assay
Antioxidant
Capacity (µmol TE/
µmol)

Reference

Tyr-containing

dipeptides (general)
ORAC ~1.0 [3]

Tyr (free amino acid) ORAC ~1.0 [3]

Dipeptides with N-

terminal Tyr
TEAC Average 4.81 ± 0.10 [3]

Dipeptides with C-

terminal Tyr (like Leu-

Tyr)

TEAC Average 1.70 ± 0.27 [3]

Trp-Tyr ORAC 5.1 [3]

Note: TE = Trolox Equivalents. The data for Tyr-containing dipeptides provide a comparative

context for the likely antioxidant capacity of Leu-Tyr.

Experimental Protocol: DPPH Radical Scavenging Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b017732?utm_src=pdf-body
https://www.benchchem.com/product/b017732?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4632805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4632805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4632805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4632805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4632805/
https://www.benchchem.com/product/b017732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This assay is commonly used to determine the free radical scavenging activity of antioxidant

compounds.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color. In

the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced

to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol or ethanol (spectrophotometric grade)

Test sample (Leu-Tyr)

Positive control (e.g., Ascorbic acid or Trolox)

Microplate reader or spectrophotometer

Procedure:

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the

solution in the dark.

Sample preparation: Prepare a stock solution of Leu-Tyr in a suitable solvent (e.g., water or

methanol) and make serial dilutions to various concentrations.

Reaction: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of the

sample solutions at different concentrations.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank

containing the solvent and DPPH solution is also measured.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the

following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where

A_control is the absorbance of the DPPH solution without the sample, and A_sample is the
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absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the

sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of

scavenging activity against sample concentration.

Angiotensin-Converting Enzyme (ACE) Inhibition
Bioactive peptides are known to inhibit the angiotensin-converting enzyme (ACE), a key

enzyme in the renin-angiotensin system that regulates blood pressure. Inhibition of ACE leads

to a reduction in the production of the vasoconstrictor angiotensin II, resulting in an

antihypertensive effect.

Quantitative Data on ACE Inhibition
Several studies have demonstrated the ACE inhibitory activity of peptides containing leucine

and tyrosine residues.

Peptide IC50 Value (µM) Reference

Leu-Leu-Tyr (LLY) 44.16 ± 2.45 [4]

Val-Tyr (VY)
Lower than losartan (17.13-

146 µM)
[5]

Lys-Tyr (KY)
Lower than losartan (17.13-

146 µM)
[5]

Ile-Tyr (IY)
Higher than losartan (17.13-

146 µM)
[5]

WLQL 16.87 ± 0.54 [6]

LPSW 20.80 ± 0.79 [6]

Note: IC50 is the half-maximal inhibitory concentration. While a specific IC50 for Leu-Tyr was

not found in the provided search results, the data for structurally similar peptides suggest its

potential as an ACE inhibitor.

Experimental Protocol: ACE Inhibition Assay
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Principle: This assay measures the inhibition of ACE activity by quantifying the amount of

hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).

Materials:

Angiotensin-converting enzyme (ACE) from rabbit lung

Hippuryl-L-histidyl-L-leucine (HHL)

Borate buffer with NaCl

Inhibitor (Leu-Tyr)

Captopril (positive control)

1M HCl

Ethyl acetate

Spectrophotometer or HPLC system

Procedure:

Preparation of solutions:

Substrate solution: Dissolve HHL in borate buffer.

Enzyme solution: Dissolve ACE in borate buffer.

Inhibitor solutions: Dissolve Leu-Tyr and captopril at various concentrations in borate

buffer.

Reaction:

Pre-incubate 50 µL of the inhibitor solution with 50 µL of the ACE solution at 37°C for 10

minutes.

Initiate the reaction by adding 150 µL of the HHL substrate solution.
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Incubate the mixture at 37°C for 30-60 minutes.

Termination of reaction: Stop the reaction by adding 250 µL of 1M HCl.

Extraction: Add 1.5 mL of ethyl acetate, vortex, and centrifuge to separate the layers.

Quantification:

Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.

Re-dissolve the dried hippuric acid in a suitable solvent (e.g., distilled water or mobile

phase for HPLC).

Measure the absorbance at 228 nm using a spectrophotometer or quantify using a

reverse-phase HPLC system.

Calculation: The percentage of ACE inhibition is calculated as: % Inhibition = [(A_control -

A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction without the

inhibitor, and A_sample is the absorbance with the inhibitor. The IC50 value is determined by

plotting the percentage of inhibition against the inhibitor concentration.

Logical Workflow for ACE Inhibition Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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